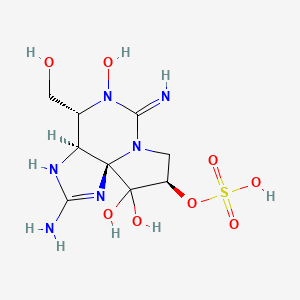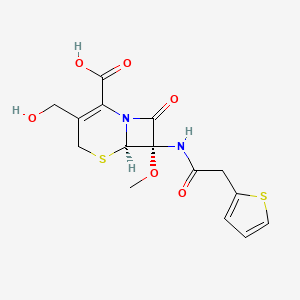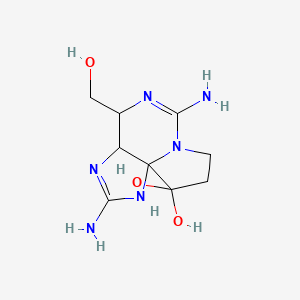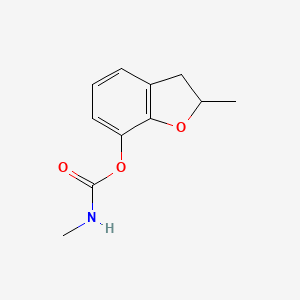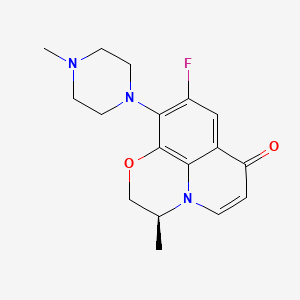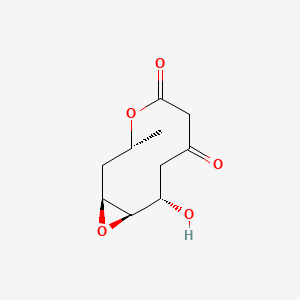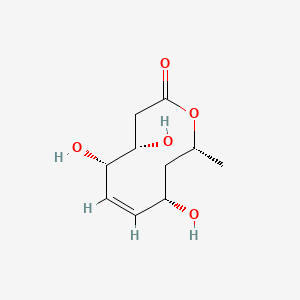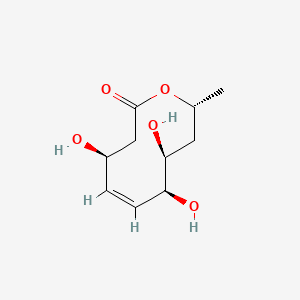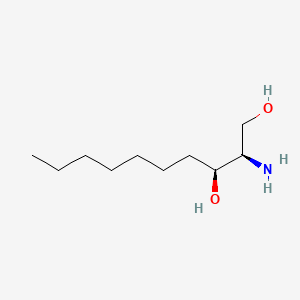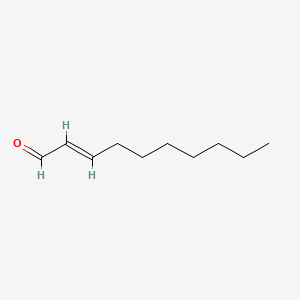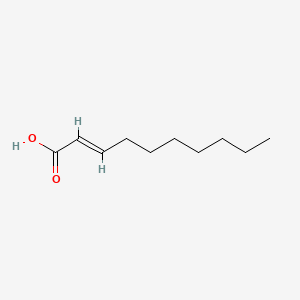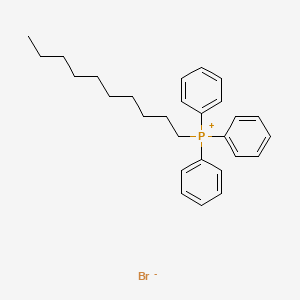
Decyltriphenylphosphonium bromide
Overview
Description
Decyltriphenylphosphonium bromide, also known as Decyl-TPP, may be used as an intermediate for chemical synthesis . It can also be used as an inactive control or as a reference to mitoquinone (MitoQ) .
Synthesis Analysis
This compound is used as an intermediate in chemical synthesis . It has been used in the synthesis of a novel H2S donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) .Scientific Research Applications
Mitochondria-Targeted Antioxidant Effects
Anti-Inflammatory and Immunomodulatory Properties : Decyltriphenylphosphonium bromide, as part of the mitochondria-targeted antioxidant SkQ1, demonstrated strong anti-inflammatory effects in a mouse model of carrageenan-induced acute inflammation. It effectively reduced the number of inflammatory cells, mainly neutrophils, and altered the concentration of pro-inflammatory cytokines like IL-6 (Chelombitko et al., 2017).
Inhibition of Mast Cell Degranulation : SkQ1, containing this compound, was shown to inhibit mast cell activation and histamine release, both in vivo and in vitro, suggesting its role in controlling inflammatory processes (Chelombitko et al., 2017).
Therapeutic Potential in Neurological Conditions
- Neuroprotective Properties : SkQT1, a derivative of this compound, showed potential neuroprotective effects. It improved trauma-induced neurological deficit in a rat model and prevented amyloid-β-induced impairment in rat hippocampal slices, indicating its application in neurodegenerative diseases (Genrikhs et al., 2015).
Applications in Organic Chemistry
- Role in Photoredox-Catalyzed Reactions : this compound, as a precursor of radicals, was used in photoredox-catalyzed bromodifluoromethylation of alkenes, indicating its utility in synthetic organic chemistry (Lin et al., 2016).
Potential in Analytical Chemistry
- Molecularly Imprinted Polymer Development : this compound analogs were used in creating molecularly imprinted polymers for selective recognition of bioactive compounds, demonstrating its application in separation and purification techniques (Ma et al., 2017).
Mechanism of Action
Target of Action
Decyltriphenylphosphonium bromide primarily targets the mitochondria . It is a lipophilic quaternary phosphonium cation that binds to the mitochondrial matrix by insertion into the inner membrane . This compound forms the basis for many mitochondrial-targeted drugs, including MitoQ, MitoE, and SkQ .
Mode of Action
This compound interacts with its target, the mitochondria, by binding to the mitochondrial matrix. This interaction results in the compound being inserted into the inner membrane . This action can cause mitochondrial swelling in kidney tissue, possibly related to increased membrane permeability .
Biochemical Pathways
It is known that the compound has a role in the regulation of mitochondrial reactive oxygen species (ros) . By acting as a mitochondrial antioxidant, it can influence various cellular processes, including those involved in inflammation and autoimmune diseases .
Pharmacokinetics
It is known that the compound has oral activity , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity. It has been shown to inhibit the activation of mast cells, followed by their degranulation and histamine release, both in vivo and in vitro . This suggests that the compound can have anti-inflammatory effects and could potentially be used in the research of autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be particularly beneficial in environments with high levels of oxidative stress . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Decyltriphenylphosphonium bromide interacts with various biomolecules, particularly within the mitochondria. It binds to the mitochondrial matrix by insertion into the inner membrane . This interaction is crucial for its role in biochemical reactions, particularly those involving mitochondrial function and energy production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can cause mitochondrial swelling in kidney tissue, an action possibly related to increased membrane permeability . Furthermore, it has been shown to inhibit activation of mast cells, followed by their degranulation and histamine release in vivo and in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its interaction with the mitochondrial matrix. By inserting into the inner membrane, it influences mitochondrial function . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to enhance the oxidative stress and clonogenic killing of multiple myeloma cells when combined with 2-deoxy-D-glucose .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its lipophilic nature allows it to permeate lipid bilayers and accumulate within the mitochondria due to the large mitochondrial membrane potential .
Subcellular Localization
This compound is primarily localized within the mitochondria of cells . Its effects on activity or function within specific compartments or organelles are largely related to its interactions with the mitochondrial matrix .
Properties
IUPAC Name |
decyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLMQGXUUHCSB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954126 | |
| Record name | Decyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32339-43-8 | |
| Record name | Phosphonium, decyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32339-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032339438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decyltriphenylphosphonium bromide exhibits a strong affinity for mitochondria due to its lipophilic alkyl chain and positively charged phosphonium group. [, , , ] This positive charge leads to its accumulation within the mitochondria, driven by the organelle's membrane potential. [] While DTBP itself does not possess antioxidant properties, its accumulation in mitochondria allows for the delivery of conjugated antioxidants, such as ubiquinone (in MitoQ) or plastoquinone (in SkQ1), directly to the mitochondria, effectively reducing oxidative stress within these organelles. [, , ]
ANone: The molecular formula for this compound is C34H40BrP. Its molecular weight is 587.57 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data for this compound.
A: Research indicates that this compound can be used as a compatibilizer in poly(ethylene terephthalate) (PET)/layered silicate nanocomposites. [, ] When modified with specific functional groups, such as those found in 10-[3,5-bis(methoxycarbonyl)phenoxy]this compound (IP10TP), it can enhance the dispersion of layered silicates within the PET matrix, resulting in improved mechanical properties like higher tensile storage modulus. [, ]
ANone: The provided research abstracts do not suggest any inherent catalytic properties associated with this compound. Its primary role in these studies is related to its ability to target mitochondria or act as a compatibilizer in polymer nanocomposites.
ANone: The provided research abstracts do not offer specific details regarding the stability of this compound under various conditions or strategies for its formulation.
A: Research suggests that both this compound and MitoQ can negatively impact pancreatic acinar cells by reducing mitochondrial ATP turnover capacity and cellular ATP concentrations, ultimately leading to increased apoptosis and necrosis. [] This highlights the importance of careful consideration and further research into the potential toxicity of these compounds, particularly in the context of specific cell types and tissues.
A: Yes, numerous in vitro and in vivo studies have been conducted. For instance, MitoQ has demonstrated protective effects against cold storage injury in both renal tubular cells (in vitro) and isolated rat kidneys (ex vivo). [] Additionally, SkQ1 has been shown to inhibit mast cell degranulation in both in vitro and in vivo settings. [] In a mouse model of subcutaneous air pouch, both SkQ1 and a fragment of its molecule, dodecyltriphenylphosphonium, exhibited anti-inflammatory effects against carrageenan-induced inflammation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
